(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine
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Overview
Description
(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is a chiral cyclopropane derivative featuring a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an olefin in the presence of a catalyst, such as a rhodium or copper complex. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield a difluoromethoxy or fluoromethoxy derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions on the phenyl ring can produce nitro or halogenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts desirable properties, such as increased lipophilicity and metabolic stability .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethoxy group can enhance the binding affinity and selectivity of the compound for specific biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane derivatives with different substituents, such as:
- (1R,2S)-2-[4-(Methoxy)phenyl]cyclopropan-1-amine
- (1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine
- (1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine .
Uniqueness
The uniqueness of (1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine lies in its trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable tool in scientific research and industrial processes .
Properties
Molecular Formula |
C10H10F3NO |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-1-6(2-4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 |
InChI Key |
QMWDCTSQBQIDJC-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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